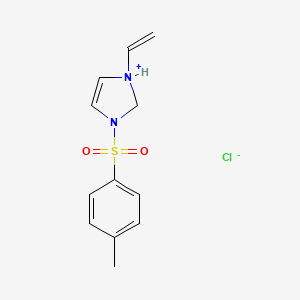
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a complex structure It is characterized by the presence of an ethenyl group, a methylbenzene sulfonyl group, and a dihydroimidazolium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a vinylation reaction, often using acetylene or its derivatives.
Quaternization: The final step involves the quaternization of the imidazole ring with an alkyl halide, such as methyl chloride, to form the imidazolium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Scientific Research Applications
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethenyl group can participate in covalent bonding with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazole: Lacks the chloride ion, which can affect its solubility and reactivity.
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-imidazolium chloride: Lacks the dihydro component, which can influence its stability and reactivity.
Uniqueness
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ethenyl group allows for further functionalization, while the sulfonyl group provides strong electron-withdrawing effects, enhancing its reactivity in various chemical reactions.
Properties
CAS No. |
62981-29-7 |
|---|---|
Molecular Formula |
C12H15ClN2O2S |
Molecular Weight |
286.78 g/mol |
IUPAC Name |
1-ethenyl-3-(4-methylphenyl)sulfonyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-3-13-8-9-14(10-13)17(15,16)12-6-4-11(2)5-7-12;/h3-9H,1,10H2,2H3;1H |
InChI Key |
SBBMXJIROHYHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[NH+](C=C2)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















